KY02111 Outperforms DMSO Control in Cardiomyocyte Differentiation Efficiency Across Multiple hPSC Lines
KY02111 at 10 µM increases the ratio of beating cardiac colonies to 70%–94% in cell aggregates derived from two hESC lines (KhES-1, KhES-3), four hiPSC lines (253G1, IMR90-1, IMR90-4, RCHIPC0003), and one mouse ESC line (R1). By contrast, DMSO-treated controls produce only a few cardiac troponin T (cTnT)-positive cells . Additionally, 73%–85% of KY02111-treated IMR90-1 hiPSCs express cTnT, α-actinin, or NKX2.5, demonstrating robust and reproducible cardiac specification [1].
| Evidence Dimension | Cardiomyocyte differentiation efficiency (% beating cardiac colonies or % cTnT⁺ cells) |
|---|---|
| Target Compound Data | 70%–94% beating colonies; 73%–85% cTnT⁺/αActinin⁺/NKX2.5⁺ cells (KY02111 10 µM) |
| Comparator Or Baseline | DMSO vehicle control: only a few cTnT-positive cells detected |
| Quantified Difference | Approximately 80-fold increase over control in transgenic monkey ESCs; near-complete absence of cardiac markers in DMSO controls vs. 73%–94% with KY02111 |
| Conditions | hESC lines KhES-1 and KhES-3; hiPSC lines 253G1, IMR90-1, IMR90-4, RCHIPC0003; mouse ESC line R1; transgenic monkey ESCs; 10 µM KY02111 in defined, cytokine-free medium |
Why This Matters
Procurement of KY02111 over DMSO or non-optimized WNT modulators ensures high-efficiency, reproducible cardiac differentiation—critical for cardiac regeneration research and industrial-scale cardiomyocyte production.
- [1] Minami I, et al. A small molecule that promotes cardiac differentiation of human pluripotent stem cells under defined, cytokine- and xeno-free conditions. Cell Reports, 2012, 2(5):1448–1460. PMID: 23103164. View Source
